2-Iodomelatonin

Catalog No.
S004238
CAS No.
93515-00-5
M.F
C13H15IN2O2
M. Wt
358.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodomelatonin

CAS Number

93515-00-5

Product Name

2-Iodomelatonin

IUPAC Name

N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide

Molecular Formula

C13H15IN2O2

Molecular Weight

358.17 g/mol

InChI

InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)

InChI Key

FJDDSMSDZHURBJ-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I

Synonyms

2-iodomelatonin, N-(2-(2-iodo-5-methoxy-IH-indol-3-yl)ethyl)acetamide

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I

Description

The exact mass of the compound 2-Iodomelatonin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Structural Analysis of Melatonin Receptors

Specific Scientific Field: This research falls under the field of Structural Biology and Neuroscience.

Summary of the Application: 2-Iodomelatonin is used in the study of melatonin receptors (MT1 and MT2) which respond to the neurohormone melatonin to regulate circadian rhythm and sleep . The study aims to develop drugs targeting melatonin receptors for the treatment of insomnia, circadian rhythm disorder, and cancer .

Methods of Application: The cryo-EM structures of the MT1–Gi signaling complex with 2-iodomelatonin and ramelteon and the MT2–Gi signaling complex with ramelteon were reported . The 2-iodomelatonin-bound MT1-Gi complex shares a nearly identical conformation with the ramelteon-bound MT1-Gi complex .

Results or Outcomes: The study revealed that although MT1 and MT2 possess highly similar orthosteric ligand-binding pockets, they also display distinctive features that could be targeted to design subtype-selective drugs .

Study of Melatonin in Fish

Specific Scientific Field: This research is in the field of Marine Biology and Endocrinology.

Summary of the Application: 2-Iodomelatonin is used to study the binding of melatonin in osmoregulatory tissues of flounder, rainbow trout, and sea bream . The research aims to understand the influence of melatonin on water/ion balance in fish .

Methods of Application: Specific binding of ligand 2-[125I]iodomelatonin, using membrane preparations from osmoregulatory tissues of flounder, rainbow trout, and sea bream, together with melatonin concentrations in the tissues and plasma were studied .

Results or Outcomes: The study found that the binding sites with Kd values in the tissues in the picomolar range indicated high affinity . The data strongly suggest new potential targets for melatonin action and the influence of melatonin on water/ion balance in fish .

Radiolabelled Ligand for Melatonin Receptors

Specific Scientific Field: This research is in the field of Pharmacology and Neuroscience.

Summary of the Application: 2-Iodomelatonin is used as a radiolabelled ligand for the melatonin receptors, MT1, MT2, and MT3 . It acts as a full agonist at both MT1 and MT2 receptors . The research aims to understand the binding and signaling mechanism of melatonin receptors .

Methods of Application: 2-Iodomelatonin is used as a radiolabelled ligand for studying the binding and signaling mechanism of melatonin receptors .

Results or Outcomes: The study found that 2-Iodomelatonin is a potent agonist of melatonin receptor 1 (MT1; Ki = 28 pM) that is 5-fold selective for MT1 over MT2 . It inhibits forskolin-stimulated cAMP production in CHO cells expressing human MT1 30-fold more potently than melatonin with an EC50 value of 11 pM .

Melatonin Receptor Agonist

Summary of the Application: 2-Iodomelatonin is used as a melatonin receptor agonist . It acts as a full agonist at both MT1 and MT2 receptors . The research aims to understand the binding and signaling mechanism of melatonin receptors .

Characterization of Melatonin Binding Sites

Specific Scientific Field: This research is in the field of Biochemistry and Neuroscience.

Summary of the Application: 2-Iodomelatonin is used to characterize the melatonin binding sites in both MT1 and MT2 receptors . The research aims to understand the pharmacology of melatonin receptors .

Methods of Application: 2-Iodomelatonin is used in binding experiments to compare the pharmacology of melatonin receptors .

Results or Outcomes: This suggests that these radioligands have different binding sites in both MT1 and MT2 receptors .

2-Iodomelatonin is a synthetic derivative of melatonin, characterized by the presence of an iodine atom at the second position of its indole ring. Its chemical formula is C₁₃H₁₅I N₂O₂, and it is classified as a melatonin receptor agonist. This compound is notable for its enhanced binding affinity to melatonin receptors, particularly the MT₁ receptor, making it a valuable tool in pharmacological research.

, including:

  • Carbonylative Coupling: This reaction involves the conversion of 2-iodomelatonin into 2-formylmelatonin using palladium catalysis. This transformation is significant for synthesizing other melatonin analogs and derivatives .
  • Radioiodination: The compound can be radioiodinated to produce isotopes such as 2-[123I]iodomelatonin and 2-[125I]iodomelatonin, which are used in imaging studies to trace melatonin binding sites in biological tissues .

2-Iodomelatonin exhibits a range of biological activities, primarily through its interaction with melatonin receptors. It has been shown to:

  • Activate Signal Transduction Pathways: Upon binding to the MT₁ receptor, 2-iodomelatonin stimulates various intracellular signaling cascades, including the activation of protein kinase C and the mitogen-activated protein kinase pathway. This leads to phosphorylation events that modulate gene expression and cellular responses .
  • Regulate Immune Functions: The compound influences cytokine production and immune cell activation, contributing to its role in immune regulation and hematopoietic development .

The synthesis of 2-iodomelatonin typically involves several key steps:

  • Starting Material: The synthesis often begins with melatonin or related indole derivatives.
  • Iodination Reaction: Iodine is introduced at the second position of the indole ring through electrophilic aromatic substitution.
  • Purification: The product is purified using techniques such as chromatography to yield pure 2-iodomelatonin.

Alternative synthetic routes may involve modifications of existing melatonin derivatives to enhance specific properties or functionalities.

2-Iodomelatonin has several applications in research and medicine:

  • Pharmacological Research: It serves as a potent tool for studying melatonin receptor interactions and signaling pathways.
  • Imaging Studies: The radioiodinated forms are utilized in neuroimaging to explore melatonin receptor distribution in the brain and other tissues .
  • Potential Therapeutics: Due to its receptor activity, it may have implications for treating sleep disorders, mood disorders, and other conditions influenced by melatonin signaling.

Studies on 2-iodomelatonin have focused on its interactions with various biological targets:

  • Melatonin Receptors: It shows high affinity for both MT₁ and MT₂ receptors, with significant implications for understanding sleep regulation and circadian rhythms.
  • Signal Transduction Mechanisms: Research indicates that 2-iodomelatonin can modulate pathways involving STAT3 phosphorylation, influencing immune responses and cellular stress adaptations .

Several compounds share structural similarities with 2-iodomelatonin, each exhibiting unique properties:

CompoundStructure VariationBinding Affinity (MT₁)Unique Features
MelatoninNo iodineReferenceNatural hormone regulating sleep-wake cycles
AgomelatineNaphthalene derivativeHighMelatonin agonist and serotonin antagonist
N0889Benzyl group modificationHigher than 2-iodomelatoninSelective for MT₂ receptor
DH97Similar benzyl modificationsVariableHigher affinity for MT₂ receptor
K185Tetracyclic structureVery highEnhanced selectivity towards MT₂ receptor

Uniqueness of 2-Iodomelatonin:
The presence of iodine not only enhances receptor binding but also allows for radioisotope labeling, making it particularly valuable in both therapeutic exploration and imaging studies.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

358.01783 g/mol

Monoisotopic Mass

358.01783 g/mol

Heavy Atom Count

18

UNII

2Q5TZ5754A

Other CAS

93515-00-5

Wikipedia

2-Iodomelatonin

Dates

Modify: 2023-09-12

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